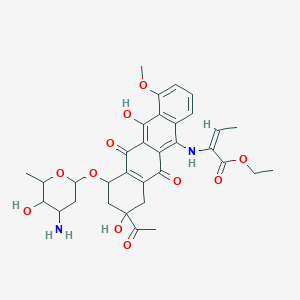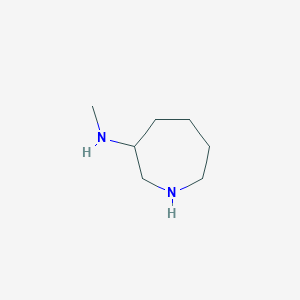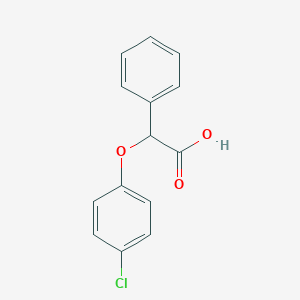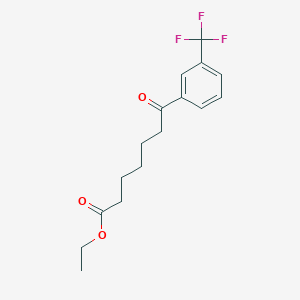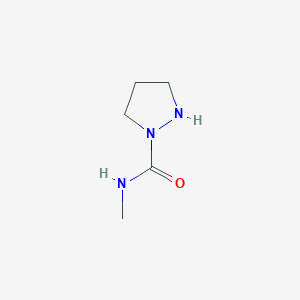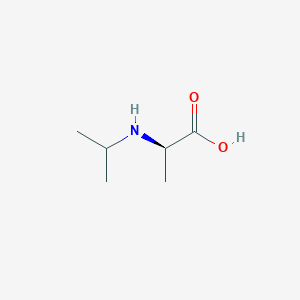
(2R)-2-(Isopropylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Isopropylamino)propanoic acid, also known as IPA, is a non-proteinogenic amino acid that is commonly used in scientific research. This compound is synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mecanismo De Acción
(2R)-2-(Isopropylamino)propanoic acid is known to act as an inhibitor of the enzyme glutamate decarboxylase, which is responsible for the conversion of glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, (2R)-2-(Isopropylamino)propanoic acid can reduce the levels of GABA in the brain, leading to changes in neurotransmitter activity and potentially affecting behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
Research has shown that (2R)-2-(Isopropylamino)propanoic acid can have various biochemical and physiological effects, including reducing the levels of GABA in the brain, altering neurotransmitter activity, and potentially affecting behavior and cognition. Additionally, (2R)-2-(Isopropylamino)propanoic acid has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(Isopropylamino)propanoic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2R)-2-(Isopropylamino)propanoic acid can be used as a chiral reagent for the determination of enantiomeric purity of amino acids, making it a valuable tool for peptide and protein synthesis. However, (2R)-2-(Isopropylamino)propanoic acid's mechanism of action as an inhibitor of glutamate decarboxylase may limit its usefulness in certain types of experiments, and its potential effects on behavior and cognition should be taken into account when designing experiments.
Direcciones Futuras
There are numerous future directions for research on (2R)-2-(Isopropylamino)propanoic acid, including further exploration of its biochemical and physiological effects, investigation of its potential as a therapeutic agent for oxidative stress-related diseases, and development of new methods for its synthesis. Additionally, research on the potential effects of (2R)-2-(Isopropylamino)propanoic acid on behavior and cognition may lead to new insights into the role of neurotransmitters in these processes.
Métodos De Síntesis
(2R)-2-(Isopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of isopropylamine with 2-bromoacetic acid or 2-chloroacetic acid, or the reaction of isopropylamine with acrylonitrile followed by hydrolysis. The yield of (2R)-2-(Isopropylamino)propanoic acid can vary depending on the method used, with some methods yielding up to 90% pure (2R)-2-(Isopropylamino)propanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-(Isopropylamino)propanoic acid has numerous scientific research applications, including as a chiral reagent for the determination of enantiomeric purity of amino acids, as a building block for the synthesis of peptides and proteins, and as a precursor for the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
118333-27-0 |
|---|---|
Nombre del producto |
(2R)-2-(Isopropylamino)propanoic acid |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2R)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
LABFFVKLPSJCAN-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(C)C |
SMILES |
CC(C)NC(C)C(=O)O |
SMILES canónico |
CC(C)NC(C)C(=O)O |
Sinónimos |
D-Alanine, N-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



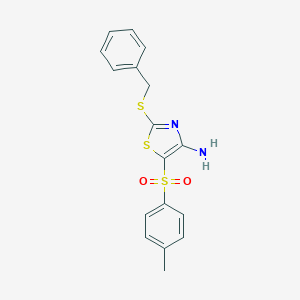
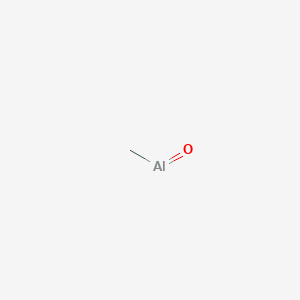
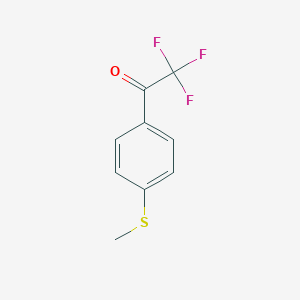
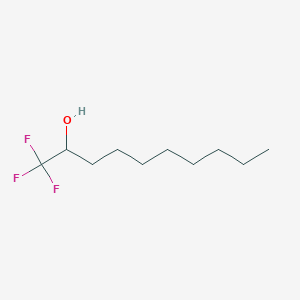
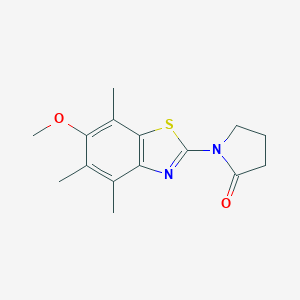
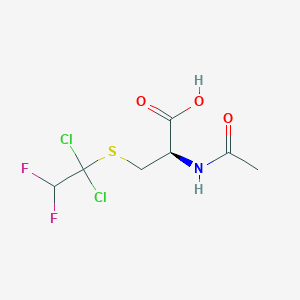
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
